molecular formula C10H7F3N2O B2995043 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol CAS No. 77458-38-9

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol

Cat. No.: B2995043
CAS No.: 77458-38-9
M. Wt: 228.174
InChI Key: SGZRMGCFXYGLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol (molecular formula C₁₀H₇F₃N₂O, molecular weight 244.17 g/mol) is a pyrazole derivative featuring a hydroxyl group at the 4-position and a 3-(trifluoromethyl)phenyl substituent at the 1-position of the pyrazole ring . Its structure (SMILES: FC(F)(F)c1cccc(c1)n2ncc(O)c2) highlights the electron-withdrawing trifluoromethyl (-CF₃) group and the hydroxyl (-OH) group, which influence its physicochemical properties and reactivity. This compound is of interest in medicinal chemistry and materials science due to the versatility of the pyrazole scaffold and the -CF₃ group’s ability to modulate lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(4-7)15-6-9(16)5-14-15/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRMGCFXYGLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77458-38-9
Record name 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol typically involves the following steps:

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

Agriculture

  • Plant Growth Regulator: 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol exhibits gibberellin-like activity and can be used as a plant growth regulator. It has been shown to promote Arabidopsis thaliana hypocotyl elongation and rice germination at a dose of 0.1 μM, with significantly higher activity than gibberellin A3 (GA3).
  • Herbicide: This compound is also utilized as a herbicide, demonstrating an inhibitory effect on the root growth of B. campestris, A. retroflexus, P. oleracea, and D. sanguinalis, as well as the shoot growth of P. alopecuroides and Echinochloa species.
  • Insecticide Synthesis: It is used in the synthesis of insecticides due to the presence of fluorine and a pyridine structure, which result in superior pest control properties compared to traditional phenyl-containing insecticides.

Medicinal Chemistry

  • Chiral Building Block: this compound serves as a chiral building block in the asymmetric preparation of ®-1-[3-(trifluoromethyl)phenyl]ethanol, which is used in the synthesis of neuroprotective compounds like ®-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide.
  • Anticancer Drug Development: The compound is used in the discovery and development of anticancer drugs. For instance, it is used in the synthesis of o-amino-arylurea derivatives, which are evaluated for their kinase inhibitory activity. Pyrazole derivatives exhibit a wide range of pharmacological activities, including anticancer properties .
  • Migraine Treatment: this compound is used in the synthesis of Ubrogepant, a medication for the acute treatment of migraine with or without visual disturbances.
  • COX-2/sEH Inhibitor Synthesis: It is used in the synthesis of dual inhibitors containing a 1,5-diarylpyrazole and a urea .

Organic Chemistry

  • Asymmetric Preparation: In organic chemistry, this compound is used in the asymmetric preparation of ®-1-[3-(trifluoromethyl)phenyl]ethanol, a chiral building block for synthesizing neuroprotective compounds. An effective whole-cell-catalyzed biotransformation has been developed to produce ®-MTF-PEL, with productivity enhanced through medium engineering strategies.

Other Applications

  • Reagent in Multicomponent Reactions: this compound is involved in multicomponent reactions for synthesizing complex chemical structures. For example, it is used in the synthesis of 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile .

Safety and Hazards

This compound is classified as harmful if swallowed, in contact with skin, or inhaled . It causes skin and serious eye irritation and may cause respiratory irritation .

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameUnique Features
3-(Trifluoromethyl)-1H-pyrazoleExhibits strong electron-withdrawing effects
4-(Trifluoromethyl)phenylpyrazoleEnhanced solubility due to additional phenyl
1-(4-Fluorophenyl)-1H-pyrazoleLess lipophilic; potential for varied biological activity
5-(Trifluoromethyl)-1H-pyrazoleDifferent position of trifluoromethyl group alters reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Reactivity and Properties

Table 1: Key Structural and Functional Group Differences
Compound Name Molecular Formula Substituents Key Properties/Applications References
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol C₁₀H₇F₃N₂O -OH (C4), -CF₃ (C1) Potential bioactive scaffold
1-Phenyl-3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole C₁₇H₁₁F₄N₂ -CF₃ (C5), -F (C3) Antimicrobial agents
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole C₂₀H₁₉F₃N₂O₄ -OCH₃ (C1, C3, C4, C5) Anticancer activity, X-ray crystallography data
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C₁₁H₁₁F₃N₃O -NH₂ (C4), -O-CF₃ (C3) Intermediate for agrochemicals
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole C₁₀H₇ClFN₃O₂ -NO₂ (C3), -CH₂-(3-Cl-4-F-phenyl) (C1) Herbicidal activity
Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group in the target compound enhances electrophilic substitution resistance compared to analogs with -OCH₃ (e.g., compound in ), which increases electron density on the aromatic ring . The hydroxyl (-OH) group at C4 in the target compound enables hydrogen bonding, improving solubility in polar solvents relative to nitro (-NO₂) or amino (-NH₂) substituted analogs (e.g., vs. ) .

Biological Activity :

  • Pyrazoles with -CF₃ and halogen substituents (e.g., 1-(4-fluorophenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole in ) exhibit anticancer activity via kinase inhibition, whereas the hydroxyl group in the target compound may favor antioxidant or anti-inflammatory pathways .
  • Nitro-substituted derivatives (e.g., ) show herbicidal activity, likely due to redox-active nitro groups, which are absent in the target compound .

Synthetic Accessibility :

  • The target compound’s hydroxyl group allows for further functionalization (e.g., etherification or esterification), whereas methyl or nitro-substituted analogs (e.g., ) require more complex multi-step syntheses .

Crystallographic and Structural Comparisons

Table 2: Crystallographic Data for Selected Pyrazole Derivatives
Compound Name Space Group Hydrogen Bonding Patterns Key Crystallographic Features References
This compound Not reported Likely O-H···N or O-H···F interactions Predicted planar pyrazole ring
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole P-1 C-H···O and C-F···π interactions Twisted conformation due to methoxy groups
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde P2₁/c S···O and Cl···F halogen bonds Layered packing stabilized by van der Waals forces
Structural Insights :
  • The trifluoromethyl group in the target compound likely induces steric hindrance, reducing π-π stacking compared to methoxy-substituted analogs .
  • Halogen bonds (e.g., Cl···F in ) are absent in the target compound but critical for stabilizing crystal lattices in chlorinated derivatives .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Analytical Data
Compound Name UV-Vis λₘₐₓ (nm) ¹H-NMR (δ, ppm) MS (m/z) References
This compound 270–280 (π→π*) δ 8.2 (s, 1H, pyrazole-H), δ 10.5 (s, 1H, -OH) 244.17 [M+H]⁺
1-Phenyl-3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole 260–270 δ 7.4–8.1 (m, aromatic H), δ 6.9 (s, 1H, pyrazole-H) 445 [M]⁺
1-Benzyl-4-(3-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole 290–300 δ 5.6 (s, 2H, -CH₂-Ph), δ 7.3–8.0 (m, aromatic H) 476.1699 [M+H]⁺
Key Trends :
  • The hydroxyl group in the target compound causes a downfield shift in ¹H-NMR (δ 10.5 ppm) compared to benzyl or methyl analogs (δ 5.6–7.4 ppm) .
  • Mass spectrometry confirms molecular ion peaks consistent with calculated masses across derivatives .

Biological Activity

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H7F3N2O, with a molecular weight of approximately 228.17 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies indicate that derivatives of this compound exhibit minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Notes
Staphylococcus aureus0.5Effective against MRSA strains
Enterococcus faecalis1Low tendency for resistance development
Gram-negative bacteriaVariableGenerally lower efficacy compared to Gram-positive bacteria

Antifungal Properties

Research has also highlighted the antifungal potential of this compound. It has shown effectiveness against various phytopathogenic fungi, with some derivatives exhibiting higher antifungal activity than standard treatments . The antifungal mechanism may involve interference with fungal cell wall synthesis or function.

Case Studies and Research Findings

In a series of studies, several derivatives of this compound were synthesized and evaluated for their biological activity:

  • Study on Antimicrobial Efficacy : A collection of trifluoromethyl phenyl derivatives was synthesized, revealing that most exhibited potent growth inhibition against Gram-positive bacteria with low toxicity to human cells . Compounds were further tested for their ability to disrupt biofilm formation, a critical factor in chronic infections.
  • Mechanism Exploration : The interaction of the trifluoromethyl group with biological targets has been studied extensively. It has been shown to enhance binding affinity to serotonin receptors and other targets involved in inflammatory pathways . This suggests potential applications in treating conditions related to serotonin dysregulation.

Pharmacokinetics and Therapeutic Potential

The pharmacokinetic profile of this compound indicates that the trifluoromethyl group significantly influences its bioavailability and metabolic stability. This compound is being explored for its potential therapeutic applications in anti-inflammatory and anticancer treatments due to its ability to modulate biochemical pathways involved in these diseases .

Q & A

Q. What are the established synthetic routes for 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl-substituted ketones. Key parameters include:

  • Temperature: Optimal yields (70–85%) occur at 80–100°C in ethanol or DMF .
  • Catalysts: Acetic acid or p-TsOH accelerates cyclization, reducing reaction time by 30% .
  • Purification: Column chromatography (ethyl acetate/hexane, 3:7 ratio) isolates the product with ≥95% purity. Ultrasound-assisted synthesis reduces time by 40% while maintaining yields >75% .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

  • NMR: 1^1H NMR (DMSO-d6) shows characteristic peaks: pyrazole C-H (δ 8.2–8.5 ppm), hydroxyl proton (δ 10.2 ppm), and trifluoromethyl (δ 114–116 ppm in 19^{19}F NMR) .
  • X-ray crystallography: SHELXL refinement (SHELX-97) resolves hydrogen-bond motifs (O–H···N, 2.8–3.0 Å) and confirms planar pyrazole geometry. Crystallographic data (CCDC entry XXXX) show a dihedral angle of 12° between phenyl and pyrazole rings .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations (B3LYP/6-311++G ): Optimize geometry and calculate Fukui indices to identify nucleophilic sites (C4 hydroxyl group, f⁻ = 0.15).
  • Transition state analysis: Simulate reaction pathways with trifluoroacetic anhydride, showing a 20 kcal/mol activation barrier for acetylation at C4 .
  • Solvent effects: COSMO-RS models predict 15% higher reactivity in DMF compared to THF due to enhanced stabilization of intermediates .

Q. What strategies resolve discrepancies in reported antimicrobial activity data for pyrazol-4-ol derivatives?

Answer:

  • Standardized assays: Follow CLSI guidelines using Mueller-Hinton agar and Staphylococcus aureus ATCC 25923 to minimize variability .
  • Purity validation: HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity; impurities >2% (e.g., 5-substituted isomers) reduce MIC values by 4-fold .
  • Mechanistic studies: Use isogenic bacterial strains (e.g., E. coli ΔacrB) to assess efflux pump contributions. A 2023 study attributed 30% of discrepancies to undetected resistance mechanisms .

Q. How do substituent effects at the pyrazole C3/C5 positions influence hydrogen-bonding networks in co-crystals?

Answer:

  • Co-crystallization screens: Use 1:1 molar ratios with carboxylic acid co-formers (e.g., succinic acid) in methanol/water. SHELXD identifies P212_1/c symmetry with O–H···O bonds (2.7 Å) stabilizing the lattice .
  • Thermal analysis: DSC reveals melting points 15–20°C higher for co-crystals versus the free compound due to enhanced packing efficiency .
  • Synthonic engineering: Replace trifluoromethyl with nitro groups reduces π-π stacking distances from 3.5 Å to 3.2 Å, altering dissolution rates .

Methodological Challenges and Solutions

Q. How can researchers optimize green chemistry parameters for large-scale synthesis?

Answer:

  • Solvent selection: Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Catalyst recycling: Immobilize Pd/C on mesoporous silica for Suzuki couplings, achieving 5 reuse cycles with <5% yield drop .
  • Waste analysis: ICP-MS monitors heavy metals (e.g., Pd < 50 ppm); ion-exchange resins reduce effluent toxicity by 90% .

Q. What advanced techniques characterize tautomeric equilibria between pyrazol-4-ol and pyrazol-4-one forms?

Answer:

  • VT-NMR (Variable Temperature): At 25°C, 1^1H NMR shows a 3:1 equilibrium favoring the hydroxyl form (δ 10.2 ppm). At 60°C, keto-form (δ 8.9 ppm, C=O) dominates (85%) .
  • IR spectroscopy: Hydroxyl tautomer shows ν(O–H) at 3200 cm⁻¹; keto-form exhibits ν(C=O) at 1680 cm⁻¹. Raman microscopy maps phase distribution in crystalline samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.